Gliotoxin

Overview

Description

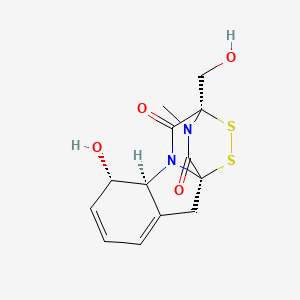

Gliotoxin is a sulfur-containing mycotoxin that belongs to the class of naturally occurring 2,5-diketopiperazines. It is produced by several species of fungi, particularly those of marine origin. This compound is the most prominent member of the epipolythiopiperazines, a large class of natural products featuring a diketopiperazine with di- or polysulfide linkage . It was originally isolated from Gliocladium fimbriatum and is known for its immunosuppressive properties .

Mechanism of Action

Target of Action

Gliotoxin, a mycotoxin produced by several species of fungi, primarily targets the immune system . It has been found to suppress and cause apoptosis in certain cells of the immune system, including neutrophils, eosinophils, granulocytes, macrophages, and thymocytes . In plants, the major direct action target of this compound is the plastoquinone Q B -site of the D1 protein in Photosystem II (PSII), where this compound inserts in the Q B binding niche by replacing native plastoquinone (PQ) and then interrupts electron flow beyond plastoquinone Q A .

Biochemical Pathways

This compound affects various biochemical pathways. It is known to suppress the function of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways . It also disrupts the electron transport chain (ETC) during cellular respiration .

Pharmacokinetics (ADME Properties)

fumigatus, and this fungus has evolved self-protection mechanisms that include the this compound efflux pump GliA, the this compound neutralising enzyme GliT, and the negative regulation of this compound biosynthesis by the bis-thiomethyltransferase GtmA .

Result of Action

The molecular and cellular effects of this compound’s action include cytotoxic effects via the suppression of the function of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways . In plants, this compound leads to severe inactivation of PSII reaction centers (RCs) and a significant decrease of PSII overall photosynthetic activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, A. fumigatus, one of the fungi that produce this compound, has evolved self-protection mechanisms against this compound, which include the this compound efflux pump GliA, the this compound neutralising enzyme GliT, and the negative regulation of this compound biosynthesis . These mechanisms suggest that the fungus has adapted to protect itself from the toxic effects of this compound in its environment.

Biochemical Analysis

Biochemical Properties

Gliotoxin shows cytotoxic effects via the suppression of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways . It interacts with a variety of biomolecules, including enzymes and proteins, and these interactions often result in the inhibition or activation of these molecules .

Cellular Effects

This compound possesses immunosuppressive properties that may suppress and cause apoptosis in certain cells of the immune system, including neutrophils, eosinophils, granulocytes, macrophages, and thymocytes . Specifically, neutrophils exposed to this compound release less reactive oxygen species (ROS) and complete fewer phagocytic activities .

Molecular Mechanism

This compound acts by blocking thiol residues in the cell membrane . It also activates a member of the Bcl-2 family called Bak in order to mediate cell apoptosis . Activated Bak then causes the release of ROS, which form pores within the mitochondrial membrane .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, exposure of A. fumigatus to exogenous this compound resulted in aberrant protein expression, especially in those strains that lacked the self-protection protein GliT .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For example, in nonneutropenic mice immunosuppressed with corticosteroids, this compound contributes to the virulence of A. fumigatus . In neutropenic mice, this compound is unimportant .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced by a gli gene cluster and regulated by a positive GliZ regulator . The production of this compound by Aspergillus species is a complex process that involves the activation of specific genes and the synthesis of various enzymes and intermediates .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the GT efflux pump GliA . Depletion of the GliA protein would result in cell death in A. fumigatus and significantly increase A. fumigatus sensitivity to this compound .

Subcellular Localization

This compound is localized in the cytoplasm and in vacuoles during GT production . The Mitogen-Activated Protein kinase MpkA is essential for GT production and self-protection, interacts physically with GliT and GtmA and it is necessary for their regulation and subsequent presence in the vacuoles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gliotoxin is produced by non-ribosomal peptide synthesis and secreted by certain fungi, including Aspergillus fumigatus . The biosynthesis involves the attachment of two glutathione molecules and their sequential decomposition to yield two reactive thiol groups . A single-pot derivatization strategy has been developed, which uses sodium borohydride-mediated reduction of this compound followed by immediate alkylation of exposed thiols by 5′-iodoacetamidofluorescein to yield a stable product .

Industrial Production Methods: Industrial production of this compound primarily involves the cultivation of fungi such as Aspergillus fumigatus under controlled conditions. The fungi are grown in culture media, and this compound is extracted from the culture supernatants using organic solvents .

Chemical Reactions Analysis

Types of Reactions: Gliotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bridge in this compound plays a significant role in its reactivity.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide.

Reduction: Sodium borohydride is commonly used for the reduction of this compound.

Substitution: Alkylation of thiol groups can be achieved using reagents like 5′-iodoacetamidofluorescein.

Major Products Formed: The major products formed from these reactions include reduced this compound and various alkylated derivatives .

Scientific Research Applications

Gliotoxin has a wide range of scientific research applications:

Comparison with Similar Compounds

Gliotoxin is unique among sulfur-containing mycotoxins due to its potent immunosuppressive and apoptotic properties. Similar compounds include:

Sporidesmin A: Another epipolythiodioxopiperazine with a disulfide bridge, produced by Pithomyces chartarum.

Bilains A-C: Produced by Penicillium bilaii, these compounds share structural similarities with this compound.

This compound’s unique combination of immunosuppressive, apoptotic, and antiangiogenic properties distinguishes it from other similar compounds.

Biological Activity

Gliotoxin is a mycotoxin produced primarily by the fungus Aspergillus fumigatus, known for its immunosuppressive properties and potential role as a virulence factor in fungal infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and implications for health and disease.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains have been evaluated, revealing that this compound is more effective against Gram-positive bacteria compared to Gram-negative ones.

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus epidermidis | <10 | <10 |

| Corynebacterium violaceum | <10 | <10 |

| Escherichia coli | >10 | >10 |

| Pseudomonas aeruginosa | >10 | >10 |

The bactericidal effect of this compound is attributed to the generation of reactive oxygen species (ROS) and the disruption of protein structures within bacterial cells. However, it has been suggested that ROS generation is not the primary mechanism for its antibacterial action, as this compound does not significantly oxidize cell lipids or induce lipid peroxidation at bactericidal concentrations .

Immunosuppressive Properties

This compound's immunosuppressive effects are well-documented. It inhibits neutrophil functions, leading to increased susceptibility to infections. Studies indicate that this compound can impair neutrophil-mediated inflammation and phagocytosis, which are critical for the host's immune response against pathogens. In clinical isolates of A. fumigatus, a significant proportion produces this compound, particularly in immunocompromised patients .

Virulence Factor in Fungal Pathogenesis

This compound is recognized as a virulence factor in A. fumigatus. Research has shown that deletion of the gliP gene, responsible for this compound production, attenuates the virulence of fungal strains in mouse models. Mice infected with gliP deletion mutants exhibited significantly longer survival times compared to those infected with wild-type strains . The presence of this compound correlates with increased fungal burden and mortality in immunocompromised hosts.

Clinical Implications

Invasive aspergillosis is a severe infection often seen in neutropenic patients or those undergoing immunosuppressive therapy. This compound's role as a virulence factor complicates treatment strategies, as it can exacerbate the severity of infections by impairing host immune responses.

- Study 1 : A cohort study involving patients with hematological malignancies revealed that 18% of A. fumigatus isolates produced this compound, suggesting a link between this compound production and increased infection severity in this population .

- Study 2 : In a mouse model, the administration of corticosteroids alongside A. fumigatus infection demonstrated that this compound significantly influenced disease progression and mortality rates .

In Vitro Studies

In vitro experiments have shown that this compound induces apoptosis in human immune cells through mechanisms involving superoxide production and mitochondrial disruption. These findings underscore the potential risks associated with this compound exposure in clinical settings .

Properties

IUPAC Name |

(1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVPIPIDMRVLAY-RBJBARPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C23CC4=CC=CC(C4N2C(=O)C1(SS3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@]23CC4=CC=C[C@@H]([C@H]4N2C(=O)[C@]1(SS3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60877179 | |

| Record name | Gliotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67-99-2 | |

| Record name | Gliotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gliotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gliotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIOTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L648PH06K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.